

Synthesis and Characterization of Boc-(R)- β -HomoVal-OH: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of N-tert-butoxycarbonyl-(R)- β -homovaline (Boc-(R)- β -HomoVal-OH), a chiral building block of significant interest in peptidomimetic and drug discovery research. The incorporation of β -amino acids like β -homovaline into peptide sequences can impart unique conformational constraints and enhanced stability against enzymatic degradation, making them valuable tools for developing novel therapeutics.^{[1][2]}

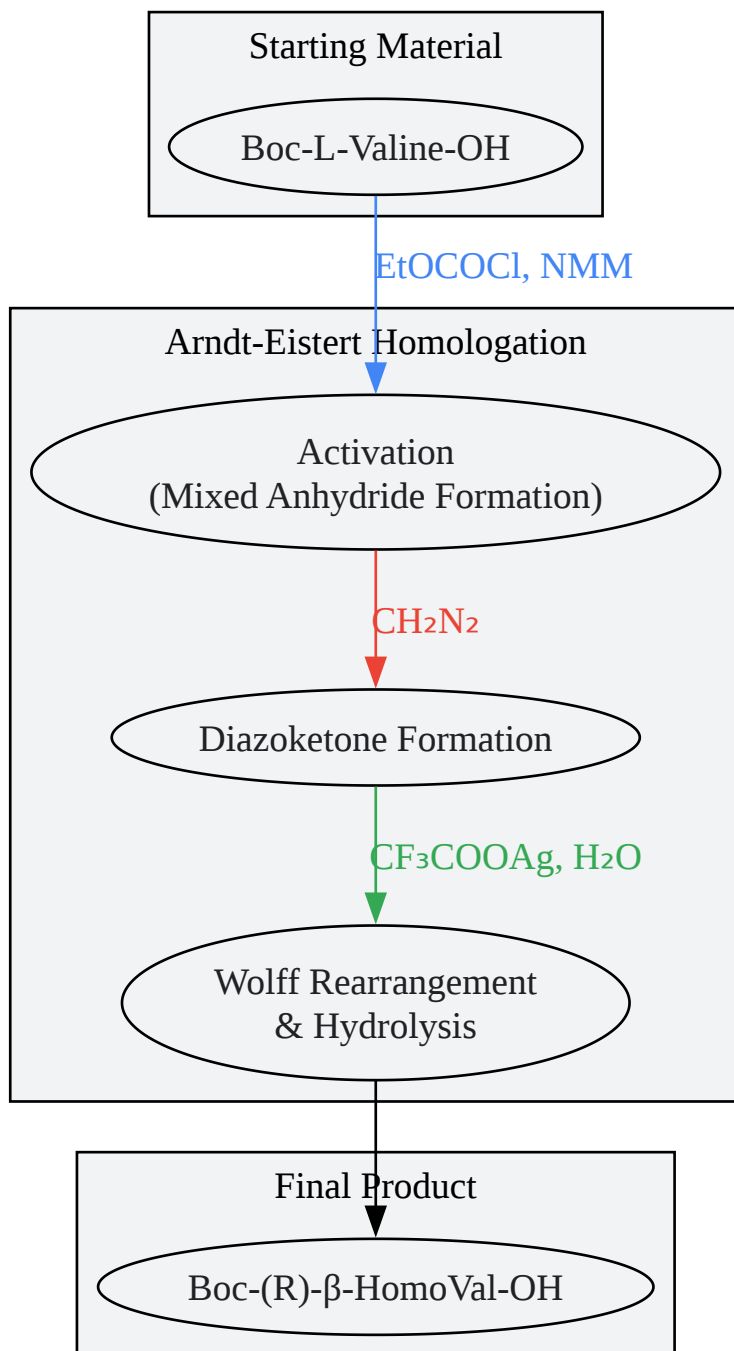
Synthesis via Arndt-Eistert Homologation

The primary synthetic route to Boc-(R)- β -HomoVal-OH is the Arndt-Eistert homologation of the readily available proteinogenic α -amino acid, Boc-L-Valine-OH. This reliable one-carbon chain extension method proceeds with retention of stereochemistry at the α -carbon, ensuring the desired (R)-configuration in the final β -amino acid product.^{[1][3][4]}

The overall transformation can be visualized as a three-step process:

- **Activation of the Carboxylic Acid:** Boc-L-Valine-OH is first converted to a more reactive species, typically a mixed anhydride, to facilitate reaction with diazomethane.

- Formation of a Diazoketone: The activated Boc-L-Valine reacts with diazomethane to form an intermediate α -diazoketone.
- Wolff Rearrangement: The α -diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is subsequently hydrolyzed to yield the target β -amino acid, Boc-(R)- β -HomoVal-OH.



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Experimental Protocol

The following protocol is adapted from the established procedure by Seebach et al. for the synthesis of Boc-protected β -homoamino acids.[3][4]

Materials:

- Boc-L-Valine-OH
- N-methylmorpholine (NMM)
- Ethyl chloroformate (EtOCOCl)
- Diazomethane (CH_2N_2) in diethyl ether
- Silver trifluoroacetate (CF_3COOAg)
- Tetrahydrofuran (THF), anhydrous
- Water, deionized
- Triethylamine
- Dioxane
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- 1 M aqueous sodium bisulfate (NaHSO_4)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Mixed Anhydride Formation:** A solution of Boc-L-Valine-OH (1.0 eq) in anhydrous THF at -15 °C is treated with N-methylmorpholine (1.0 eq). Ethyl chloroformate (1.0 eq) is then added dropwise, and the resulting mixture is stirred for 15 minutes at -15 °C.
- **Diazoketone Synthesis:** The freshly prepared mixed anhydride solution is added to a solution of diazomethane in diethyl ether (approx. 3 eq) at -15 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours. Excess diazomethane is quenched by the addition of acetic acid.
- **Wolff Rearrangement and Hydrolysis:** The crude diazoketone solution is concentrated under reduced pressure. The residue is redissolved in a mixture of dioxane and water. To this solution, a catalytic amount of silver trifluoroacetate in triethylamine is added. The mixture is stirred at room temperature until the evolution of nitrogen ceases.
- **Work-up and Purification:** The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and 1 M NaHSO₄. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford Boc-(R)-β-HomoVal-OH as a white solid.

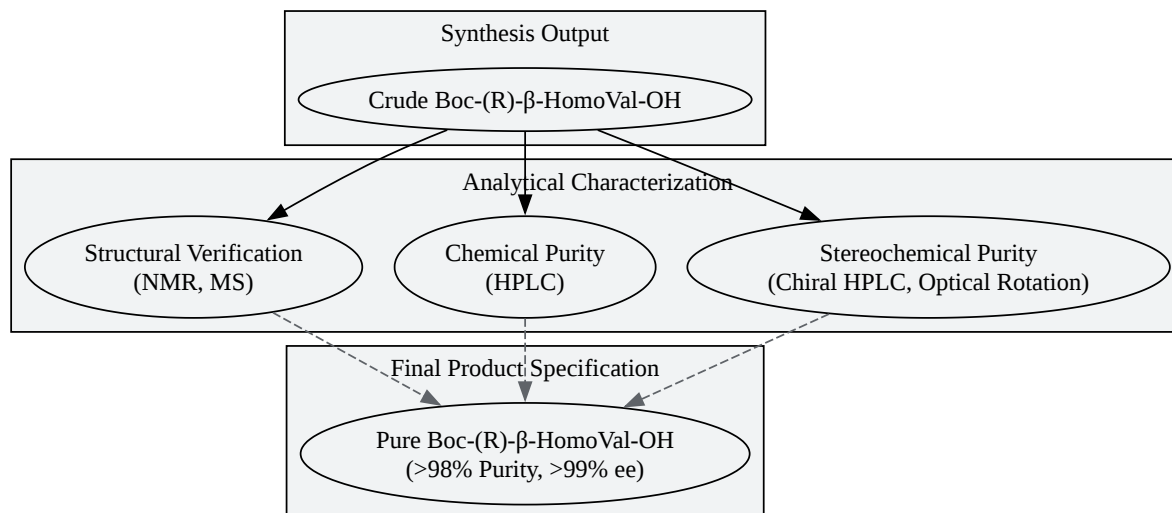
Characterization Data

The successful synthesis of Boc-(R)-β-HomoVal-OH is confirmed through various analytical techniques. The following table summarizes typical characterization data.

Parameter	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO ₄	
Molecular Weight	231.29 g/mol	
Appearance	White to off-white solid	
Yield	85-95% (from diazoketone)	[3][4]
Melting Point	115-120 °C	
Optical Rotation	[α] ²⁰ _D = +25.0 (c 1.0, CHCl ₃)	[3][4]
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	4.95 (d, 1H, NH), 4.10 (m, 1H, CHN), 2.50 (m, 2H, CH ₂ COOH), 1.95 (m, 1H, CH(CH ₃) ₂), 1.45 (s, 9H, C(CH ₃) ₃), 0.95 (d, 6H, CH(CH ₃) ₂)	
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	177.0, 155.5, 79.5, 52.0, 40.0, 31.0, 28.5, 19.5, 18.0	
HRMS (ESI)	m/z calculated for C ₁₁ H ₂₁ NO ₄ Na [M+Na] ⁺ : 254.1368; Found: 254.1370	

Quality Control and Purity Assessment

Ensuring the chemical and stereochemical purity of Boc-(R)-β-HomoVal-OH is critical for its application in peptide synthesis and drug development.



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Chiral HPLC Method for Enantiomeric Excess (ee) Determination:

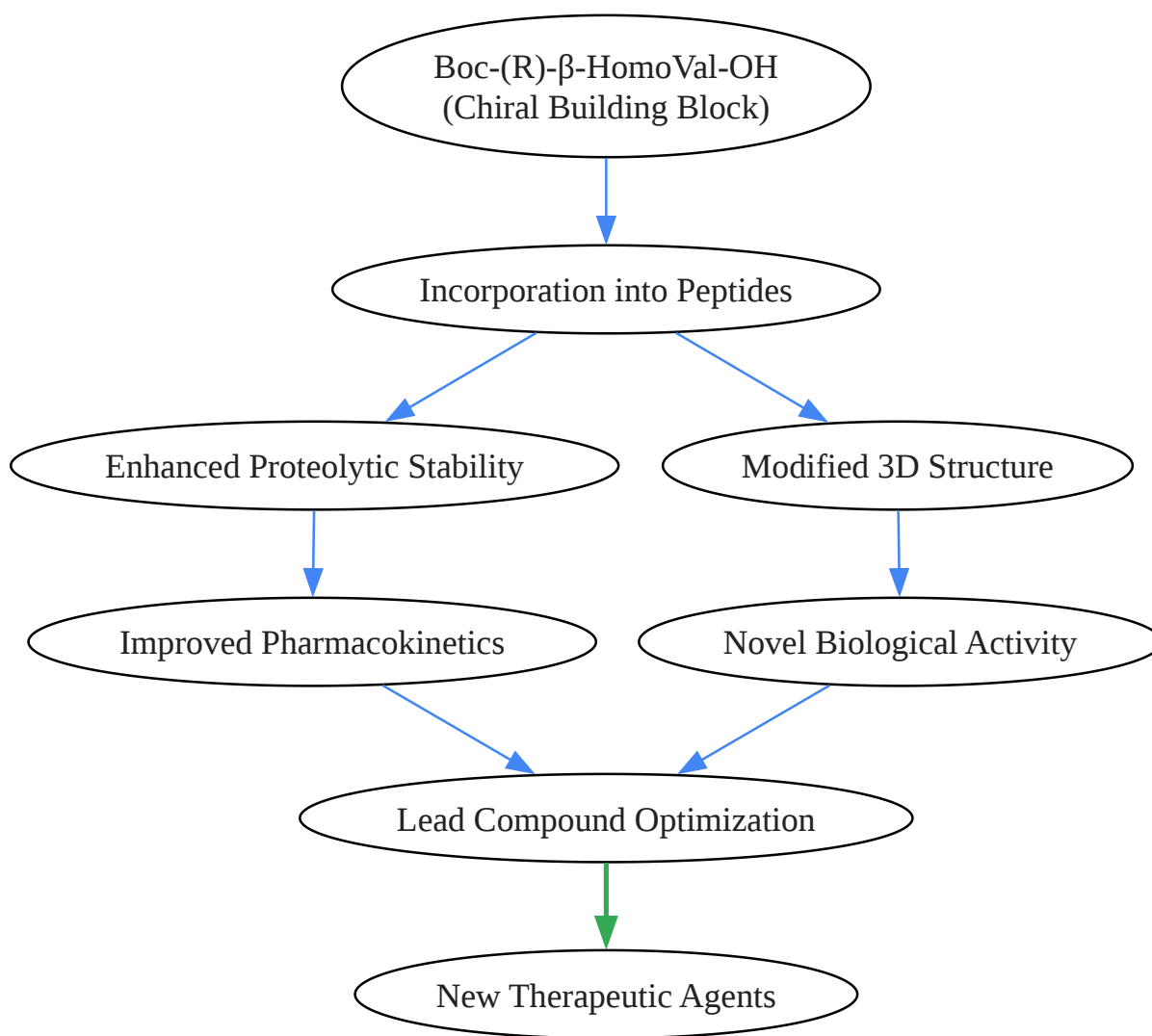
- Column: Chiral stationary phase column (e.g., CHIROBIOTIC T).
- Mobile Phase: Isocratic mixture of a polar organic solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid).
- Detection: UV at 210 nm.
- Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess. The Arndt-Eistert homologation is expected to proceed with high fidelity, yielding an enantiomeric excess of >99%.

Applications in Drug Development

β-amino acids are non-natural building blocks that, when incorporated into peptides, can confer resistance to proteolysis, leading to improved pharmacokinetic profiles. The isopropyl side

chain of the valine residue can play a crucial role in molecular recognition and binding to biological targets. The use of Boc-(R)- β -HomoVal-OH allows for the systematic modification of peptide backbones, enabling the exploration of novel chemical space in the design of enzyme inhibitors, receptor agonists/antagonists, and other bioactive molecules.

The logical relationship for its application in drug discovery follows a hierarchical path from the fundamental properties of the molecule to its ultimate use in creating new medicines.



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